methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Description
Methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13688739 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of chromen derivatives, which are known for their diverse biological activities. The structure features a chromen core substituted with a dimethylamino group and an ethoxy moiety, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown significant inhibition of cell proliferation. For instance, compounds with similar structural motifs have been tested against the MCF-7 breast cancer cell line, demonstrating inhibition rates comparable to standard anticancer drugs like 5-fluorouracil (5-FU).
Table 1: Anticancer Activity Against MCF-7 Cell Line
Compound | % Inhibition | Reference |
---|---|---|
5-FU | 96.02% | |
Compound A (similar structure) | 94.32% | |
Compound B (similar structure) | 92.45% |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that compounds within this class can protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss. Histopathological analysis revealed decreased markers of oxidative damage and inflammation in treated groups compared to controls.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. The binding affinities suggest strong interactions with key enzymes such as thymidylate synthase, which is crucial for DNA synthesis.
Table 2: Binding Affinities of Related Compounds
Compound | Binding Energy (kcal/mol) | Target Protein |
---|---|---|
Compound A | -10.31 | Thymidylate Synthase |
Compound B | -10.22 | Thymidylate Synthase |
Properties
IUPAC Name |
methyl 2-[7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10-12-6-7-14(24-9-15(20)19(3)4)11(2)17(12)25-18(22)13(10)8-16(21)23-5/h6-7H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIUJVAIEQMVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.